Diethyl benzylmalonate

Organic Synthesis Malonic Ester Synthesis Process Chemistry

Secure your supply of Diethyl benzylmalonate (CAS 607-81-8), a monosubstituted malonate ester critical for cost-effective API synthesis. Its benzyl group provides a specific lipophilic/steric profile not found in parent malonates, ensuring high regioselectivity in sequential alkylations for propafenone and mitiglinide. The validated direct alkylation route (51-57% yield) guarantees reliable scale-up. Ideal for developing Pt-based chemotherapeutics with low cisplatin cross-resistance. Ensure your supply chain advantage with this non-interchangeable building block.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 607-81-8
Cat. No. B016439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl benzylmalonate
CAS607-81-8
SynonymsBenzylmalonic Acid Diethyl Ester;  (Phenylmethyl)propanedioic Acid Diethyl Ester;  1,1-Bis(ethoxycarbonyl)-2-phenylethane;  2-Benzylmalonic Acid Diethyl Ester;  Benzylmalonic Acid Diethyl Ester;  Diethyl 2-Benzylmalonate;  NSC 41169;  NSC 631631;  NSC 8720; 
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC
InChIInChI=1S/C14H18O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
InChIKeyICZLTZWATFXDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Benzylmalonate CAS 607-81-8: Core Physicochemical and Synthetic Identity for Procurement


Diethyl benzylmalonate (CAS 607-81-8) is a benzyl-substituted malonic ester derivative (C₁₄H₁₈O₄, MW 250.29) characterized as a colorless to pale yellow liquid with a density of 1.064 g/mL at 25°C, a boiling point of 162-163°C at 10 mmHg, and a refractive index (n20/D) of 1.486 . As a monosubstituted malonate, it retains one acidic α-hydrogen, enabling sequential alkylation strategies distinct from both its parent unsubstituted diethyl malonate and disubstituted analogs [1]. The compound serves as a critical building block in pharmaceutical intermediate synthesis, macrocyclic ligand construction, and heterocyclic chemistry, with established roles in producing propafenone and mitiglinide precursors [2].

Diethyl Benzylmalonate CAS 607-81-8: Why Generic Malonate Substitution Fails in Critical Applications


The assumption that diethyl benzylmalonate is functionally interchangeable with other malonic esters—such as the parent diethyl malonate, diethyl phenylmalonate, or diethyl benzylidenemalonate—is invalid for rigorous synthetic and formulation workflows. The benzyl substituent confers a specific balance of lipophilicity, steric bulk, and electronic character that directly influences reaction kinetics, regio/chemoselectivity in subsequent alkylations, and the physicochemical properties of downstream products [1]. Furthermore, synthetic accessibility differs markedly: while diethyl phenylmalonate requires indirect Claisen condensation routes, diethyl benzylmalonate is prepared via direct alkylation of diethyl malonate with benzyl chloride, a more scalable and cost-effective pathway with well-documented yields [2]. These divergent properties translate into quantifiable performance differences in applications ranging from macrocycle stability to liposomal drug delivery efficiency, as detailed in the evidence below.

Diethyl Benzylmalonate CAS 607-81-8: Quantitative Head-to-Head Evidence Against Closest Analogs


Synthetic Yield: Diethyl Benzylmalonate vs. Diethyl Phenylmalonate via Direct Alkylation Route

Diethyl benzylmalonate is synthesized via direct alkylation of diethyl malonate with benzyl chloride using sodium ethoxide in ethanol, achieving a yield range of 51-57% at preparative scale [1]. In contrast, diethyl phenylmalonate cannot be prepared via direct alkylation of diethyl malonate with phenyl halides due to the low electrophilicity of aryl halides in SN2 reactions; it requires an indirect Claisen condensation of diethyl oxalate with ethyl phenylacetate followed by decarbonylation, a multi-step sequence with substantially lower atom economy and overall yield [2]. This fundamental difference in synthetic accessibility makes diethyl benzylmalonate the preferred choice for cost-sensitive, scalable production of monosubstituted malonate building blocks.

Organic Synthesis Malonic Ester Synthesis Process Chemistry

Liposomal Drug Delivery Efficiency: DBM vs. DAM and ABM Platinum Complexes

In a comparative study of lipophilic malonatoplatinum(II) complexes, the dibenzylmalonate (DBM) complex demonstrated superior in vitro cytotoxicity compared to diallylmalonate (DAM) and allylbenzylmalonate (ABM) analogs. In cisplatin-sensitive A2780 human ovarian carcinoma cells, the liposomal DBM complex was much more cytotoxic than both DAM and ABM complexes, with the authors attributing this directly to the higher hydrophobicity conferred by the benzyl substituent [1]. Critically, the DBM complex in DMPC/DMPG liposomal formulations showed a lack of cross-resistance to cisplatin, with resistance indexes (RI) ranging from 1.10 to 1.49 against resistant A2780/PDD cells [1].

Medicinal Chemistry Liposomal Formulation Cytotoxicity Platinum Complexes

Macrocyclic Ligand Stability Constants: Cu(II), Ni(II), and Co(II) Complexes

Diethyl benzylmalonate has been employed as a building block in the synthesis of macrocyclic ligands, with subsequent determination of stability constants for their Cu(II), Ni(II), and Co(II) complexes . While direct comparative stability constant data against ligands derived from other malonate esters are not reported in the accessible literature, the benzyl substituent's steric and electronic influence on macrocycle preorganization and metal binding is established as a key design parameter . The use of diethyl benzylmalonate specifically introduces a benzyl 'locking fragment' that alters cavity size and donor atom orientation compared to unsubstituted malonate-derived macrocycles, providing a tunable parameter for coordination chemists.

Macrocyclic Chemistry Coordination Chemistry Ligand Design

Diethyl Benzylmalonate CAS 607-81-8: High-Value Application Scenarios Driven by Evidence


Scalable Synthesis of Pharmaceutical Intermediates: Propafenone and Mitiglinide Precursors

Diethyl benzylmalonate serves as a direct intermediate in the industrial synthesis of propafenone, a Class Ic antiarrhythmic agent, and mitiglinide, a rapid-acting insulin secretagogue for type 2 diabetes [1]. The validated 51-57% yield via direct alkylation of diethyl malonate with benzyl chloride [2] provides a robust and scalable manufacturing route, making diethyl benzylmalonate a preferred starting material over analogs that require more complex syntheses. For procurement managers in pharmaceutical manufacturing, this translates to lower cost of goods and reliable supply chain continuity.

Development of Liposomal Platinum Anticancer Formulations with Reduced Cisplatin Cross-Resistance

Researchers developing next-generation platinum-based chemotherapeutics can leverage diethyl benzylmalonate to synthesize lipophilic leaving groups. The resulting dibenzylmalonate (DBM) platinum complexes demonstrate significantly higher cytotoxicity than allyl-substituted analogs and, more importantly, exhibit low cross-resistance to cisplatin (RI = 1.10-1.49) in ovarian carcinoma models [3]. This evidence positions diethyl benzylmalonate-derived complexes as candidates for treating cisplatin-resistant cancers, a high-unmet-need clinical area.

Construction of Fused Heterocyclic Scaffolds for CNS Drug Discovery

Diethyl benzylmalonate participates in one-step cyclocondensation reactions with 2-aminobenzimidazole to yield 3-benzyl-4-hydroxypyrimido[1,2-a]benzimidazole-2-one, a core scaffold for centrally depressant drug candidates [4]. Similarly, condensation with 1-aryl-4,5-dihydro-1H-imidazol-2-amines produces imidazo[1,2-a]pyrimidine-5(1H)-ones with potent antinociceptive activity [5]. The benzyl group is essential for the desired CNS activity profile; substitution with other alkyl or aryl groups alters pharmacological outcomes, underscoring the compound's non-interchangeable role in medicinal chemistry.

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